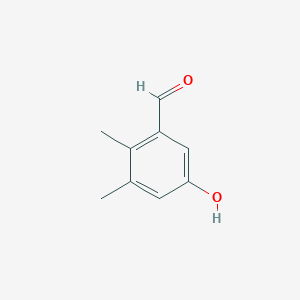
5-Hydroxy-2,3-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is a derivative of benzaldehyde, featuring hydroxyl and methyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2,3-dimethylphenol using reagents such as dichloromethyl methyl ether and titanium tetrachloride in dichloromethane . The reaction typically yields the desired aldehyde along with other regioisomers, which can be separated by chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 5-Hydroxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 5-Hydroxy-2,3-dimethylbenzoic acid.
Reduction: 5-Hydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-Hydroxy-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 5-Hydroxy-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting enzyme function .
相似化合物的比较
3,5-Dimethylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-5,6-dimethylbenzaldehyde: Contains additional hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Hydroxy-2,3-dimethylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
5-hydroxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-5,11H,1-2H3 |
InChI 键 |
KHJKPIDRIINEJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



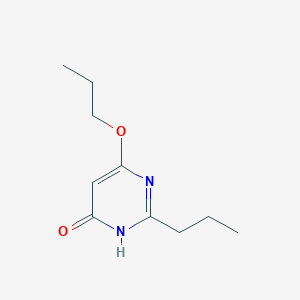
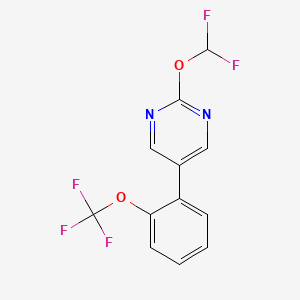
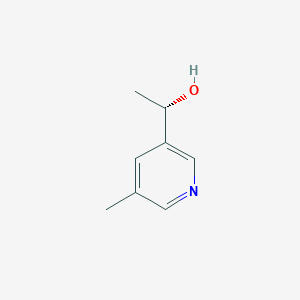
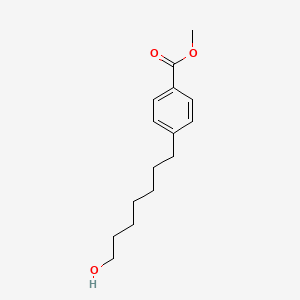
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
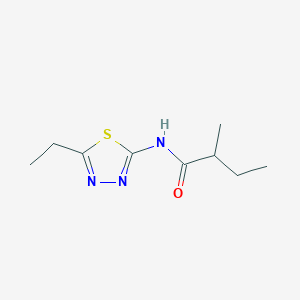
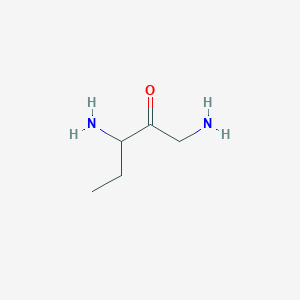
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
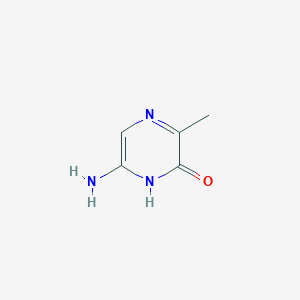
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
